Liproxstatin-1 is a synthetic spiroquinoxalinamine derivative. [] It serves as a potent and selective inhibitor of ferroptosis, a recently discovered iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Liproxstatin-1 plays a crucial role in scientific research by enabling the study of ferroptosis and its implications in various diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Liproxstatin-1 acts as a potent radical-trapping antioxidant (RTA), inhibiting the propagation of lipid peroxidation, the key driver of ferroptotic cell death. [, , ] It preferentially donates a hydrogen atom to lipid peroxyl radicals at the aromatic amine site of its structure. [] Studies suggest that liproxstatin-1's effectiveness may be enhanced by its interaction with phospholipid headgroups and its lipid solubility. [] Notably, liproxstatin-1 does not directly inhibit lipoxygenases, enzymes previously implicated in ferroptosis. [] This suggests that liproxstatin-1 primarily exerts its anti-ferroptotic activity by halting the radical chain reactions involved in lipid peroxidation rather than directly inhibiting enzyme activity. [] Further research has shown that liproxstatin-1 may exert its protective activity by inactivating iron within lysosomes, cellular organelles involved in iron metabolism. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6